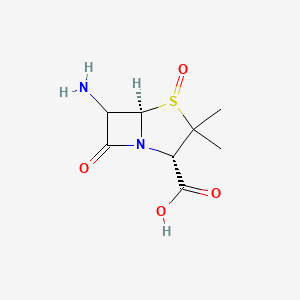
3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)
Descripción general
Descripción
3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol), also known as AEDB, is a synthetic molecule composed of two nitrogen atoms, two oxygen atoms, and two hydrogen atoms. AEDB is a relatively new molecule, and its potential uses are still being explored. AEDB has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments.
Aplicaciones Científicas De Investigación
3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments. In biochemistry, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has been studied for its potential to modulate protein-protein interactions, which could be useful in the development of new drugs and therapies. In physiology, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has been studied for its potential to modulate the activity of certain enzymes, which could be useful in the treatment of various diseases. In laboratory experiments, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has been studied for its potential to modulate the activity of certain enzymes, which could be useful in the development of new methods of drug delivery.
Mecanismo De Acción
The mechanism of action of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is still not fully understood. However, it is believed that 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) interacts with certain proteins and enzymes in the body, which modulates their activity. This modulation of protein and enzyme activity is thought to be responsible for the biochemical and physiological effects of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) are still being studied. However, it is believed that 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has the potential to modulate the activity of certain proteins and enzymes, which could be useful in the development of new drugs and therapies. 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has also been studied for its potential to modulate the activity of certain enzymes, which could be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has several advantages and limitations for use in laboratory experiments. One advantage is that 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has the potential to modulate the activity of certain proteins and enzymes, which could be useful in the development of new methods of drug delivery. However, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) also has some limitations for use in laboratory experiments. For example, the mechanism of action of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is still not fully understood, which could limit its usefulness in certain experiments. Additionally, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has a relatively short half-life, which could limit its usefulness in long-term experiments.
Direcciones Futuras
There are several possible future directions for 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol). One possible direction is to further study the mechanism of action of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol), in order to better understand how it interacts with proteins and enzymes. Additionally, further research could be done to explore the potential applications of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) in the fields of biochemistry, physiology, and laboratory experiments. Finally, further research could be done to develop new methods of synthesizing 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol), as well as to extend its half-life, in order to make it more useful in long-term experiments.
Propiedades
IUPAC Name |
3-[2-aminoethyl(3-hydroxypropyl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2/c9-3-6-10(4-1-7-11)5-2-8-12/h11-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLUYEOBGUSDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCCO)CCN)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Pyrrolidinepropanol, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-beta-[[(1S)-2-hydroxy-1-phenylethyl]amino]-, (alphaR,betaR)-](/img/structure/B3328587.png)


![2-[(1Z,3R)-3alpha,5alpha-Bis(tert-butyldimethylsiloxy)-2-methylenecyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3328609.png)





![3-(o-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3328658.png)
